molecular formula C15H16BrNO2S B225131 1-[(4-bromo-1-naphthyl)sulfonyl]piperidine

1-[(4-bromo-1-naphthyl)sulfonyl]piperidine

Cat. No.: B225131
M. Wt: 354.3 g/mol
InChI Key: ZLSHTODVBAKDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1-naphthyl)sulfonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromonaphthalene group attached to a sulfonyl group, which is further connected to a piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]piperidine typically involves the reaction of 4-bromonaphthalene-1-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromo-1-naphthyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3)

    Oxidation Reactions: Oxidizing agents (e.g., mCPBA, H2O2)

    Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4)

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atom

    Oxidation Products: Sulfoxides or sulfones

    Reduction Products: Sulfides

Scientific Research Applications

1-[(4-bromo-1-naphthyl)sulfonyl]piperidine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group can act as an electrophilic center, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloronaphthalen-1-yl)sulfonyl]piperidine
  • 1-[(4-Fluoronaphthalen-1-yl)sulfonyl]piperidine
  • 1-[(4-Methylnaphthalen-1-yl)sulfonyl]piperidine

Uniqueness

1-[(4-bromo-1-naphthyl)sulfonyl]piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C15H16BrNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2

InChI Key

ZLSHTODVBAKDMZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

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